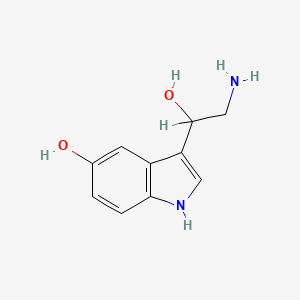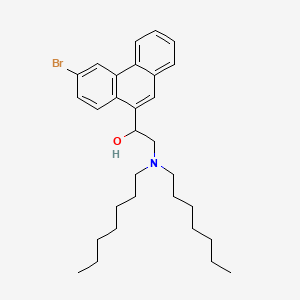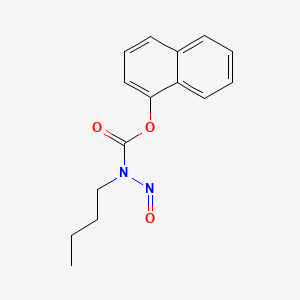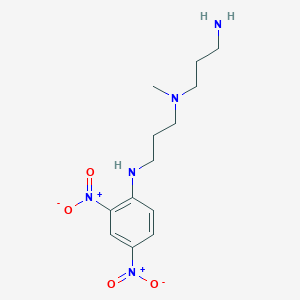
Ipalbidine
概要
説明
Ipalbidine is an alkaloid compound isolated from the seeds of Ipomoea harwickii Hemsl. and Ipomoea muricata . It has been reported to possess nonaddictive analgesic properties, making it a compound of interest in the field of pain management .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ipalbidine involves several steps. One of the key intermediates in the synthesis is 1,2,3,5,8,9-hexahydro-6-(4-methoxyphenyl)indolizin-7(6H)-one . The synthesis begins with the 1,3-dipolar cycloaddition of nitrone to p-methoxy(allyl)benzene, which proceeds regio- and stereo-selectively to give trans-hexahydropyrroloisoxazole . This compound is then reduced with zinc and aqueous acetic acid to yield aminoalcohol, which is subsequently converted into amino ketone via amino protection, Collins oxidation, and deprotection . The final step involves cyclization to form the indolizinone structure .
Industrial Production Methods
Industrial production of this compound can be achieved through solvent extraction from the seeds of Ipomoea harwickii Hemsl. The seeds are extracted using a suitable solvent, and the compound is then purified . This method is simple, cost-effective, and suitable for continuous production .
化学反応の分析
Types of Reactions
Ipalbidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and aqueous acetic acid are commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.
科学的研究の応用
Ipalbidine has several scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Medicine: Its nonaddictive analgesic properties make it a potential candidate for pain management.
Industry: This compound can be used in the development of new pharmaceuticals and therapeutic agents.
作用機序
Ipalbidine exerts its effects through its interaction with specific molecular targets. It has been shown to bind to the α4β2 receptor with significant potency . Additionally, molecular docking studies have demonstrated its binding affinity to COX-2 protein structures, which are involved in the production of prostaglandins related to pain and inflammation .
類似化合物との比較
Similar Compounds
Hosieine A: Isolated from Ormosia hosier, binds to the α4β2 receptor with five times the potency of nicotine.
Gephyrotoxin: Another alkaloid with similar structural features.
Cylindricine A: Shares a similar indolizidine core structure.
Uniqueness of Ipalbidine
This compound is unique due to its nonaddictive analgesic properties, which distinguish it from other similar compounds.
特性
IUPAC Name |
4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQRWWNQONTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949157 | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26294-41-7 | |
| Record name | 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26294-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipalbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)


![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)










